molecular formula C26H40O5 B601915 trans Latanoprost CAS No. 1235141-39-5

trans Latanoprost

Cat. No.: B601915
CAS No.: 1235141-39-5
M. Wt: 432.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Trans Latanoprost is a synthetic prostaglandin F2 alpha analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound is widely used in ophthalmology due to its efficacy and relatively low incidence of systemic side effects .

Mechanism of Action

Mode of Action

Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .

Biochemical Pathways

The action of this compound affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .

Pharmacokinetics

this compound is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, this compound may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Latanoprost involves multiple steps, including the enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, and organocatalyst-mediated Michael reaction. The process is highly efficient and achieves excellent diastereo- and enantioselectivities .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is synthesized with a purity higher than 95%, and in some cases, novel high-purity (>99.2%) this compound is achieved through gravity chromatography .

Chemical Reactions Analysis

Types of Reactions: Trans Latanoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, which are used for further pharmacological studies and applications .

Scientific Research Applications

Trans Latanoprost has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Trans Latanoprost: this compound is unique due to its high efficacy in reducing intraocular pressure with minimal systemic side effects. Its ability to be synthesized with high purity and its effectiveness in both preserved and preservative-free formulations make it a versatile and valuable compound in ophthalmology .

Properties

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-QKMKSKRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?

A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].

Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?

A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.

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